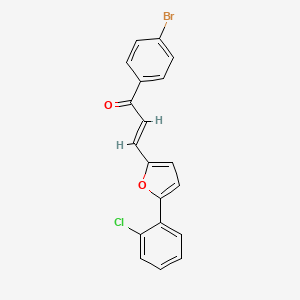
Egfr/cdk2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/cdk2-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). This dual inhibition is significant in cancer research, as both EGFR and CDK2 play crucial roles in cell proliferation and survival. Aberrant activation of these pathways is a common mechanism in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/cdk2-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure its purity and suitability for research applications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification and quality control. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/cdk2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Egfr/cdk2-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: It is used to study the inhibition of EGFR and CDK2 pathways, which are crucial in cancer cell proliferation and survival.
Drug Development: this compound serves as a lead compound for developing new drugs targeting EGFR and CDK2.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying cell cycle regulation and signal transduction pathways.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development and testing of new therapeutic agents.
Wirkmechanismus
Egfr/cdk2-IN-1 exerts its effects by inhibiting both EGFR and CDK2. The mechanism involves:
EGFR Inhibition: The compound binds to the EGFR, preventing its activation by growth factors.
CDK2 Inhibition: this compound also inhibits CDK2, a key regulator of the cell cycle.
Synergistic Effects: The dual inhibition of EGFR and CDK2 leads to a synergistic anticancer effect, enhancing the overall efficacy of the compound in reducing cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Egfr/cdk2-IN-1 is unique due to its dual inhibition mechanism. Similar compounds include:
Cinnamamide-chalcone derivatives: These compounds also inhibit CDK2 but are less selective for EGFR.
Osimertinib: A well-known EGFR inhibitor used in non-small cell lung cancer, but it does not target CDK2.
SNS-032: A CDK inhibitor that has shown efficacy in various cancers but lacks EGFR inhibition.
This compound stands out due to its ability to target both EGFR and CDK2, providing a more comprehensive approach to cancer therapy.
Eigenschaften
Molekularformel |
C19H12BrClO2 |
|---|---|
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
(E)-1-(4-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H12BrClO2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+ |
InChI-Schlüssel |
YIOGDNXXYFSGJY-PKNBQFBNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















